molecular formula C21H26N4O2 B5597557 (1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5597557
M. Wt: 366.5 g/mol
InChI Key: LYLUCRNACJTTOE-DLBZAZTESA-N
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Description

The compound “(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” involves multiple steps, including the formation of the diazabicyclo[3.2.2]nonane core, the attachment of the 3-methylbut-2-enyl group, and the incorporation of the 5-methylimidazo[1,2-a]pyridine-2-carbonyl moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.

Industry

In industry, it may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of “(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo[3.2.2]nonane derivatives, imidazo[1,2-a]pyridine derivatives, and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14(2)9-10-24-17-8-7-16(20(24)26)11-23(12-17)21(27)18-13-25-15(3)5-4-6-19(25)22-18/h4-6,9,13,16-17H,7-8,10-12H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUCRNACJTTOE-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)N3CC4CCC(C3)N(C4=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC(=CN12)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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